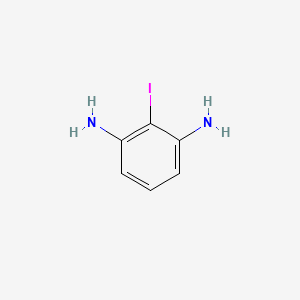
2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester: is a heterocyclic compound with the molecular formula C9H13N3O2S and a molecular weight of 227.2834 g/mol . This compound features a thiazole ring substituted with a piperazine moiety and a methyl ester group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring or the ester group, potentially yielding thiazolidine derivatives or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of the piperazine moiety.
Reduction: Thiazolidine derivatives or alcohols.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. It is used in the design of molecules that can inhibit specific biological targets.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy as antiviral, antibacterial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
2-Aminothiazole: A compound with a similar thiazole ring structure but with an amino group instead of a piperazine moiety.
2-Thiazolecarboxylic acid: Lacks the piperazine and ester groups, making it less complex.
5-(4-Methyl-1-piperazinyl)-2-thiazolecarboxaldehyde: Similar structure but with an aldehyde group instead of a methyl ester.
Uniqueness: 2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester is unique due to the combination of the thiazole ring, piperazine moiety, and methyl ester group. This combination imparts specific chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H13N3O2S |
|---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
methyl 5-piperazin-1-yl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2S/c1-14-9(13)8-11-6-7(15-8)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 |
InChI Key |
NBVCLBRDSQMNOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(S1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12330052.png)


![Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-](/img/structure/B12330078.png)

![2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol](/img/structure/B12330086.png)
![6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole](/img/structure/B12330097.png)



![3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12330109.png)

![2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12330120.png)

